molecular formula C8H14Cl2N2O2S B12435671 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride

2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride

Cat. No.: B12435671
M. Wt: 273.18 g/mol
InChI Key: OEGGCFHKPFTJPT-UHFFFAOYSA-N
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Description

2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with an appropriate amine, followed by the addition of propanoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

What sets this compound apart is its unique combination of the thiazole ring with the propanoic acid moiety, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C8H14Cl2N2O2S

Molecular Weight

273.18 g/mol

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methylamino]propanoic acid;dihydrochloride

InChI

InChI=1S/C8H12N2O2S.2ClH/c1-5(8(11)12)9-3-7-4-13-6(2)10-7;;/h4-5,9H,3H2,1-2H3,(H,11,12);2*1H

InChI Key

OEGGCFHKPFTJPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(C)C(=O)O.Cl.Cl

Origin of Product

United States

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